2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one
Description
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound featuring a 1-oxaspiro[4.5]dec-en-one core with a trichloromethyl (-CCl₃) substituent at the 2-position and a ketone group at the 4-position. Spirocyclic frameworks are valued for their conformational rigidity, which enhances binding specificity in biological systems and stability in synthetic applications.
Properties
IUPAC Name |
2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-10(12,13)8-6-7(14)9(15-8)4-2-1-3-5-9/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYFWKOWNUDNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346893 | |
| Record name | 2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188964-29-6 | |
| Record name | 2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a suitable precursor with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives or to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives or methylated products. Substitution reactions result in the replacement of the trichloromethyl group with the nucleophile.
Scientific Research Applications
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl group and spirocyclic structure allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
The following analysis compares structural analogs of 1-oxaspiro[4.5]dec-en-one derivatives, focusing on substituent effects, biological activity, and applications.
Structural and Functional Variations
a. Substituent Position and Type
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (CAS: 148476-22-6): Features a dichlorophenyl group at position 3 and a hydroxyl group at position 3. This compound is used in pesticide synthesis ().
- 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one: Contains an adamantyl group and a thiazolone ring, showing 82.82% inhibition of 11β-HSD1 at 10 µM ().
c. Physicochemical Properties
- Molecular Weight and Solubility :
- Trichloromethyl derivative (hypothetical): ~290–320 g/mol (estimated). The -CCl₃ group reduces solubility in polar solvents.
- 3-(2,4-Dichlorophenyl)-4-hydroxy analog (C₁₅H₁₄Cl₂O₃): Molecular weight 325.18 g/mol; hydroxyl group enhances polarity ().
- Adamantyl-thiazolone derivative: Higher molecular weight (~350 g/mol) with moderate solubility due to the adamantyl group ().
Q & A
(Basic) What synthetic strategies are recommended for synthesizing 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, analogous spiro compounds (e.g., 4-[(6-chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one) are synthesized via hydrolysis of precursors, followed by dehydration and crystallization . Key considerations include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) during cyclization steps improve reaction rates .
- Catalysts : Chlorinating agents (e.g., SOCl₂) or Lewis acids (e.g., AlCl₃) may facilitate trichloromethyl group incorporation .
- Purification : Recrystallization from acetone/methanol mixtures yields high-purity crystals .
(Basic) Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural data (bond lengths, angles, and conformation). For example, analogous spiro compounds exhibit chair conformations in cyclohexane rings, with dihedral angles between substituents quantified via SCXRD . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., carbonyl at δ ~170–180 ppm in ¹³C NMR) and spirocyclic connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks for C₁₀H₁₁Cl₃O₂ at m/z ~276.98) .
(Advanced) How can researchers resolve discrepancies in crystallographic data between studies of structurally related spiro compounds?
Methodological Answer:
Discrepancies (e.g., unit cell parameters, space groups) may arise from:
- Crystal twinning or disorder : Re-refinement using updated software (e.g., SHELXL-2019) with TWIN/BASF commands can correct for twinning .
- Data quality : Ensure high-resolution datasets (e.g., < 0.8 Å resolution) and validate against metrics like Rint .
- Collaborative validation : Cross-check results with independent datasets (e.g., CCDC entries for related spiro compounds) .
(Advanced) What computational approaches are used to model the electronic properties and reactivity of 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trichloromethyl group may stabilize electron-deficient regions .
- Molecular docking : Screens potential bioactivity by simulating interactions with biological targets (e.g., enzymes) .
- Solvent effects : Molecular dynamics (MD) simulations in solvents (e.g., DMSO) predict solubility and stability .
(Advanced) How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Derivative synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the spirocyclic core using Suzuki coupling or nucleophilic substitution .
- Bioactivity assays : Test derivatives in enzyme inhibition or cytotoxicity assays. For example, spiro compounds with dichlorophenyl groups show pesticidal activity .
- Crystallographic correlation : Compare X-ray data (e.g., dihedral angles, hydrogen bonding) to activity trends .
(Basic) What analytical methods are used to assess the purity and stability of this compound under varying conditions?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition temperatures >200°C) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR or HPLC .
(Advanced) How do steric and electronic effects of the trichloromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Steric effects : The bulky -CCl₃ group hinders nucleophilic attack at the spirocyclic carbonyl, as shown in X-ray structures with distorted bond angles .
- Electronic effects : Electron-withdrawing -CCl₃ stabilizes adjacent carbonyl groups, reducing electrophilicity. DFT calculations (e.g., NBO analysis) quantify charge distribution .
- Experimental validation : Compare reaction rates with analogs lacking -CCl₃ (e.g., methyl or hydrogen substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
